molecular formula C20H25N3O6S B3467903 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No. B3467903
M. Wt: 435.5 g/mol
InChI Key: QBSLDBGLKWZZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, also known as EMBP, is a chemical compound that has gained significant attention in scientific research. EMBP is a piperazine derivative that has been synthesized through a multi-step process and has shown potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and receptors, which play a role in the development and progression of diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and reduce inflammation. In addition, this compound has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, the effects of this compound may vary depending on the cell line or animal model used in the experiment.

Future Directions

There are several future directions for research on 1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. One potential area of research is the development of this compound-based therapeutics for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a diagnostic tool. Finally, the development of more efficient synthesis methods for this compound could improve its accessibility for use in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields of research, including medicinal chemistry and diagnostics. While the mechanism of action of this compound is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Scientific Research Applications

1-(4-ethoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. In addition, this compound has been studied for its potential as a diagnostic tool for detecting certain diseases.

properties

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-3-29-19-9-4-16(14-20(19)28-2)15-21-10-12-22(13-11-21)30(26,27)18-7-5-17(6-8-18)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSLDBGLKWZZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.